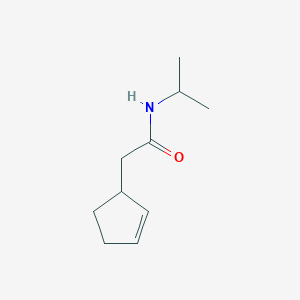
4-acetyl-N-ethyl-1-methylpyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-N-ethyl-1-methylpyrrole-2-carboxamide, also known as AEM, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. AEM belongs to the class of pyrrole derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. In
Mechanism of Action
The mechanism of action of 4-acetyl-N-ethyl-1-methylpyrrole-2-carboxamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. Additionally, this compound has been found to modulate the activity of various signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), which are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are involved in the pathogenesis of various inflammatory diseases. Additionally, this compound has been found to exhibit analgesic properties by inhibiting the production of prostaglandins, which are involved in the transmission of pain signals. This compound has also been found to exhibit antitumor properties by inducing apoptosis and inhibiting the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
4-acetyl-N-ethyl-1-methylpyrrole-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its yield is generally high. Additionally, this compound has been extensively studied for its potential applications in the field of medicinal chemistry, and its biological activities have been well characterized. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which limits our ability to design and optimize this compound-based drugs. Additionally, the toxicity and pharmacokinetic properties of this compound have not been fully evaluated, which limits its potential applications in clinical settings.
Future Directions
There are several future directions for the research and development of 4-acetyl-N-ethyl-1-methylpyrrole-2-carboxamide. One potential direction is to further investigate the mechanism of action of this compound and its interactions with various signaling pathways. This could lead to the development of more potent and selective this compound-based drugs. Additionally, the toxicity and pharmacokinetic properties of this compound should be further evaluated to determine its potential applications in clinical settings. Another potential direction is to explore the potential applications of this compound in the treatment of other diseases such as cancer and neurodegenerative disorders. Overall, the research and development of this compound hold great promise for the discovery of new drugs and therapies for various diseases.
Synthesis Methods
The synthesis of 4-acetyl-N-ethyl-1-methylpyrrole-2-carboxamide involves the reaction of ethyl acetoacetate with methylamine and acetic anhydride in the presence of a catalyst such as zinc chloride. The resulting product is then purified through recrystallization to obtain a pure form of this compound. The yield of the synthesis process is generally high, and the purity of the compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
4-acetyl-N-ethyl-1-methylpyrrole-2-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. Additionally, this compound has been found to exhibit analgesic properties by inhibiting the production of prostaglandins, which are involved in the transmission of pain signals.
Properties
IUPAC Name |
4-acetyl-N-ethyl-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-4-11-10(14)9-5-8(7(2)13)6-12(9)3/h5-6H,4H2,1-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRLDUNQKGKRHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CN1C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
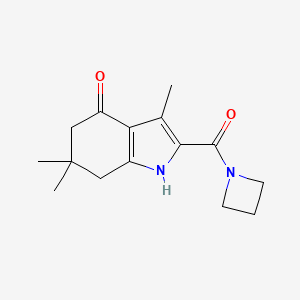

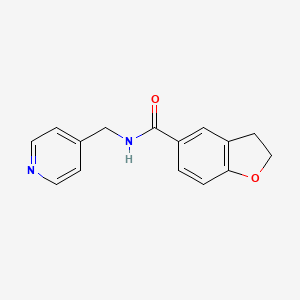
![[5-Ethyl-1-(3-methylphenyl)pyrazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B7503229.png)
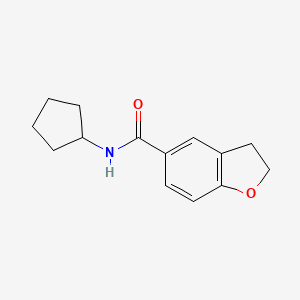
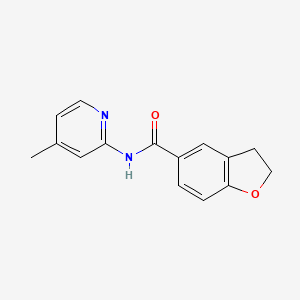

![4-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7503254.png)
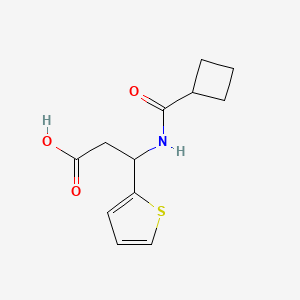
![N-cyclopentyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7503263.png)
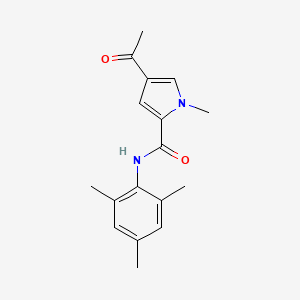
![3,3-dimethyl-4-[2-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propanoyl]-1H-quinoxalin-2-one](/img/structure/B7503270.png)
![1-[1-methyl-5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)pyrrol-3-yl]ethanone](/img/structure/B7503288.png)
